molecular formula C9H15N3 B13076857 3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine

3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13076857
M. Wt: 165.24 g/mol
InChI Key: HBQBTLWWODCAJO-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a cyclopropylethyl substituent at position 3 of the pyrazole ring and a methyl group at position 1.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(2-cyclopropylethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)5-4-7-2-3-7/h6-7H,2-5,10H2,1H3

InChI Key

HBQBTLWWODCAJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCC2CC2)N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology and Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).

      Industry: Limited applications due to its specialized nature, but it may find use in custom synthesis.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific interactions with biological targets.
    • It could act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The following table summarizes key pyrazole-5-amine derivatives and their structural features:

    Compound Name Substituents (Position 3) Molecular Formula Notable Features Reference
    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine tert-Butyl C₁₆H₂₃N₃O High-yield synthesis (88%) via reductive amination; bulky tert-butyl enhances steric hindrance.
    2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine Cyclopropyl + pyrimidine C₁₁H₁₂ClN₅ Lower yield (40%); pyrimidine substituent introduces heteroaromaticity.
    3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl C₁₀H₁₀ClN₃ Chlorine enhances electronegativity; potential for π-π interactions.
    3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl C₁₀H₁₁N₃ Aryl group increases planarity and conjugation.
    1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorobenzyl C₁₁H₁₂ClN₃ Benzyl group adds lipophilicity; chlorine enhances electronic effects.
    Target Compound 2-Cyclopropylethyl C₉H₁₅N₃ Cyclopropylethyl balances steric bulk and lipophilicity; strained ring impacts reactivity. N/A
    Key Observations:
    • Electronic Effects : Aryl substituents (e.g., 4-chlorophenyl in ) introduce electron-withdrawing or donating effects, while alkyl groups (e.g., cyclopropylethyl) primarily influence hydrophobicity.
    • Synthetic Yields : Reductive amination () achieves higher yields (88%) compared to pyrimidine coupling (40% in ), highlighting the impact of reaction conditions.
    Reductive Amination (High-Yield Route)
    • Example : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized via a one-pot solvent-free condensation followed by NaBH₄ reduction (88% yield) .
    • Applicability to Target Compound : Similar reductive amination could be employed for the target compound if an aldehyde precursor (e.g., cyclopropylethyl aldehyde) is available.
    Heterocyclic Coupling (Lower-Yield Route)
    • Example : 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine requires 48 hours at 80°C (40% yield) .
    • Challenges : Extended reaction times and lower yields suggest sensitivity to steric or electronic factors.

    Physicochemical and Spectroscopic Properties

    NMR and MS Data Comparisons
    • 3-(tert-Butyl) Derivative :
      • $ ^1H $-NMR: Broad singlet at 3.34 ppm (NH), doublet at 4.16 ppm (methylene).
      • MS: Molecular ion peaks consistent with expected fragmentation.
    • Pyrimidine Derivative :
      • $ ^1H $-NMR: Singlet at 12.17 ppm (NH), 6.26 ppm (pyrazole proton).
      • MS-ESI: [M–H]⁻ at m/z 248.0.
    • Target Compound Inference : Expected NH proton resonance near 3–4 ppm and cyclopropylethyl protons as multiplet(s) in $ ^1H $-NMR.

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